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CAS No.: 281655-70-7

Cat. No.: B2902627

Get Quote

Executive Summary
In the landscape of peptide drug discovery, the transition from native sequences to therapeutic

candidates often hinges on overcoming two barriers: proteolytic instability and conformational

entropy.[1] While Lysine (Lys, K) is a ubiquitous handle for solubility and conjugation, its non-

canonical homolog, Homolysine (Hly), offers a precise "molecular dial" for tuning these

properties.

This guide analyzes the structural and functional divergence between Lysine and Homolysine.

It details how the insertion of a single methylene group (

) into the side chain alters protease recognition, enables fine-tuning of macrocyclic constraints,
and provides a distinct chemical handle for probing "reader" protein specificity.

Structural & Physicochemical Divergence
The fundamental difference between Lysine and Homolysine is the length of the aliphatic side

chain. This "Methylene Insertion Effect" preserves the terminal amine's electronic character

while altering its spatial reach and steric profile.
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Comparative Data Profile
Feature Lysine (Lys, K) Homolysine (Hly)

Impact on Peptide
Design

Formula
Increased

hydrophobic bulk.

Side Chain Length
4 Methylenes (

)

5 Methylenes (

)

Extends reach by

~1.25 Å.

Terminal ~10.5 ~10.6 (approx)

Negligible charge

difference at

physiological pH.

Trypsin Recognition
High Affinity (Native

Substrate)

Low Affinity /

Resistant

Primary mechanism

for half-life extension.

Conformational

Entropy
Moderate High

Higher entropic

penalty upon binding

unless constrained.

The "Lock and Key" Mismatch
While the terminal amine pKa remains basic (~10.5), ensuring solubility, the extra methylene

group creates a steric mismatch in enzyme active sites. This is the critical mechanism behind

Homolysine's utility in stabilizing peptide therapeutics.
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Native Lysine Interaction

Homolysine Mismatch

Lysine Side Chain
(4 CH2)
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(Asp189 at bottom)
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Homolysine Side Chain
(5 CH2) Trypsin S1 Pocket

Steric Clash
Distorted Geometry

Figure 1: The steric exclusion mechanism preventing efficient Trypsin proteolysis of Homolysine.

Click to download full resolution via product page

Functional Advantage: Proteolytic Stability
The primary driver for substituting Lys with Hly is evasion of Trypsin-like serine proteases.

Trypsin cleaves exclusively C-terminal to Arginine and Lysine.[2] The catalytic triad requires the

substrate's side chain to anchor deep within the S1 pocket to position the scissile bond

correctly.

Mechanism: Hly fits poorly into the S1 pocket. The extra length prevents the terminal amine

from forming the optimal salt bridge with Asp189 at the bottom of the pocket without

distorting the peptide backbone away from the catalytic Ser195.

Outcome: This results in a drastically reduced

. In pharmacokinetic (PK) studies, this substitution can extend plasma half-life significantly
without abolishing the solubility benefits of the cationic side chain.

Synthetic Utility: Macrocyclization & Stapling
In the design of stapled peptides or lactam-bridged helices, ring size is a critical determinant of

stability and bioactivity. Standard Lys-Asp (i to i+4) or Lys-Glu lactam bridges sometimes

induce strain that distorts the

-helix.
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Homolysine as a "Ring Expander":

Fine-Tuning: If a Lys-Glu bridge is too tight, substituting Lys with Hly adds one methylene

unit to the bridge.

Geometry: This expands the macrocycle size, potentially relieving ring strain and allowing

the peptide to adopt a more relaxed, bioactive helical conformation.

Orthogonality: Hly can be used in conjunction with standard Lys if orthogonal protecting

groups (e.g., Hly(Alloc) vs. Lys(Boc)) are employed, allowing for site-specific modification.

Experimental Protocols
Protocol A: Fmoc-SPPS Incorporation of Homolysine

Objective: Incorporate Hly into a peptide sequence without side-chain branching or

truncation.

Reagents:

Fmoc-L-Hly(Boc)-OH (Standard building block)

Coupling Agents: DIC/Oxyma or HATU/DIEA.

Resin: Rink Amide (for amides) or Wang (for acids).

Step-by-Step Workflow:

Resin Preparation: Swell resin in DMF (30 min).

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with

DMF (5x).

Activation (Critical Step):

Note: Hly is slightly more hydrophobic than Lys. Ensure complete dissolution.

Mix Fmoc-Hly(Boc)-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.
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Pre-activate for 30 seconds (color change to yellow).

Coupling: Add activated mixture to resin. Shake for 45-60 min at Room Temp.

Monitoring: Perform Kaiser Test. If blue (incomplete), re-couple using fresh reagents.

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion

sequences.

Protocol B: Comparative Trypsin Stability Assay
Objective: Quantify the stability conferred by Hly substitution.

Self-Validating Control: Always run the native Lys-peptide in parallel as a positive control for

enzyme activity.

Methodology:

Substrate Prep: Dissolve Peptide-Lys and Peptide-Hly (1 mM) in Ammonium Bicarbonate

buffer (50 mM, pH 8.0).

Enzyme Addition: Add Sequencing Grade Trypsin (Ratio 1:100 w/w enzyme:peptide).

Incubation: Incubate at 37°C.

Sampling:

Take aliquots at T=0, 15, 30, 60, 120, 240 min.

Quench: Immediately add 10% Formic Acid or TFA to stop the reaction (pH < 2).

Analysis: Inject onto RP-HPLC (C18 column).

Metric: Integrate the area of the parent peak. Plot % Remaining vs. Time.

Expectation: Peptide-Lys should show rapid degradation (

min). Peptide-Hly should show >80% integrity at 240 min.
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Kinetic Sampling Loop

Start: Purified Peptide
(Lys vs Hly variant)

Dissolve in 50mM NH4HCO3
pH 8.0

Add Trypsin
(1:100 w/w ratio)

Incubate 37°C

Aliquot at t=0, 15, 30...

Quench with 10% Formic Acid
(Stop Reaction)

RP-HPLC Analysis
(Integrate Parent Peak)

Calculate Half-life (t1/2)

Figure 2: Workflow for validating proteolytic resistance of Homolysine peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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